1,2-Dimethoxypropane 1,2-Dimethoxypropane
Brand Name: Vulcanchem
CAS No.: 7778-85-0
VCID: VC1608941
InChI: InChI=1S/C5H12O2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3
SMILES: CC(COC)OC
Molecular Formula: C5H12O2
Molecular Weight: 104.15 g/mol

1,2-Dimethoxypropane

CAS No.: 7778-85-0

Cat. No.: VC1608941

Molecular Formula: C5H12O2

Molecular Weight: 104.15 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethoxypropane - 7778-85-0

Specification

CAS No. 7778-85-0
Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
IUPAC Name 1,2-dimethoxypropane
Standard InChI InChI=1S/C5H12O2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3
Standard InChI Key LEEANUDEDHYDTG-UHFFFAOYSA-N
SMILES CC(COC)OC
Canonical SMILES CC(COC)OC

Introduction

Chemical Structure and Basic Properties

1,2-Dimethoxypropane features a propane backbone with methoxy (-OCH₃) groups attached to carbons 1 and 2. The structure is confirmed by its IUPAC Standard InChIKey: LEEANUDEDHYDTG-UHFFFAOYSA-N . Key properties include:

PropertyValueSource
Molecular FormulaC5H12O2\text{C}_5\text{H}_{12}\text{O}_2
Molecular Weight104.15 g/mol
CAS Registry Number7778-85-0
IUPAC NamePropane, 1,2-dimethoxy-

The compound’s structure and properties position it as a versatile reagent in synthetic chemistry, particularly in acetal formation and protection/deprotection reactions .

Synthesis Methods

1,2-Dimethoxypropane is synthesized through acid-catalyzed reactions involving acetone and methanol or trimethyl orthoformate. Two primary methods are documented:

Table 1: Synthesis Methods for 1,2-Dimethoxypropane

MethodReagentsConditionsYieldPuritySource
Acid-Catalyzed MethanolysisAcetone + MethanolCatalyst, extractive distillation>90%>99%
Reactive DistillationAcetone + Trimethyl orthoformate-10°C to 60°C, molar ratio 1:10–10:1N/AN/A

Method 1 involves mixing acetone and methanol with a catalyst, followed by extractive distillation and redistillation to isolate the product. This approach minimizes energy costs and molecular sieve regeneration, addressing limitations of traditional methods . Method 2 employs reactive distillation with acetone and trimethyl orthoformate under controlled temperatures and pressures, offering flexibility in molar ratios .

Thermodynamic and Solubility Properties

1,2-Dimethoxypropane exhibits distinct solubility trends compared to structurally similar compounds like 1,2-dimethoxyethane (DME). Molecular dynamics studies reveal:

Table 2: Solubility and Thermodynamic Data

PropertyValue (DMP)Value (DME)Source
Free Energy of Solvation (ΔG<sub>hyd</sub>)-16.0 ± 1.1 kJ/mol-22.1 ± 0.8 kJ/mol
Solubility in WaterLower than DMEHigher than DMP
Solubility in n-HeptaneHigher than DMELower than DMP
Diffusion Barrier in Lipid Bilayers~12 kJ/mol~20 kJ/mol

These data indicate that DMP interacts more favorably with non-polar solvents (e.g., n-heptane) and lipid bilayers due to its larger hydrophobic methyl group . Its reduced water solubility compared to DME is attributed to steric hindrance and weaker hydrogen bonding capacity .

Applications in Organic Synthesis

1,2-Dimethoxypropane is utilized as a protecting group agent and intermediate in multi-step syntheses. Key applications include:

  • Acetal Formation: Reacts with carbonyl compounds to form stable acetals, protecting sensitive groups during harsh reaction conditions .

  • Solvent in Reactions: Enhances solubility of polar substrates in non-polar media due to its dual hydrophobic/hydrophilic nature .

  • Pharmaceutical Intermediates: Used in synthesizing complex molecules, as seen in the preparation of 1,2-dibromo-3,3-dimethoxypropane derivatives .

For example, a synthesis involving 1,2-dibromo-3,3-dimethoxypropane employs 1,2-dimethoxypropane as a precursor, highlighting its role in constructing branched intermediates .

Research Findings and Functional Insights

Molecular dynamics studies provide critical insights into DMP’s behavior:

Table 3: Comparative Properties of DMP and DME

PropertyDMPDMESource
Chiral DiscriminationΔΔG = -3.7 ± 1.4 kJ/molNot applicable
Lipid Bilayer Permeability~12 kJ/mol barrier~20 kJ/mol barrier
Spontaneous DiffusionObserved in lipid interiorsRestricted to aqueous phases

Chiral Discrimination: DMP exhibits enantiomer-specific interactions, with a solvation free energy difference of -3.7 kJ/mol between its R and S forms . This property is significant for asymmetric catalysis and chiral resolution.
Lipid Interaction: DMP’s lower free energy barrier (~12 kJ/mol) allows efficient diffusion through lipid bilayers, making it a candidate for drug delivery systems .

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